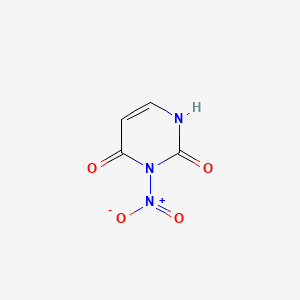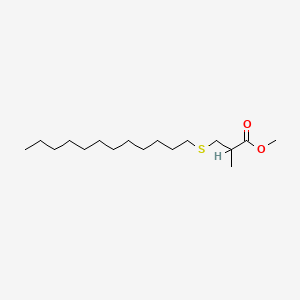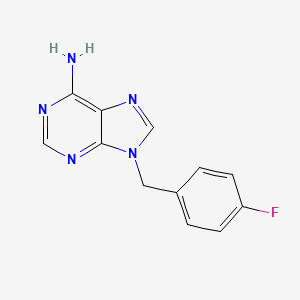
9-(4-Fluorobenzyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Fluorobenzyl)-9H-purin-6-amine is a fluorinated purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorobenzyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is treating the purine with a base, followed by the addition of an alkyl halide. For instance, the alkylation of N-9 can be achieved by treating the purine with sodium hydride as the base and an appropriate alkyl halide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, are optimized to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine oxide, while substitution reactions could introduce different functional groups into the purine ring .
Wissenschaftliche Forschungsanwendungen
9-(4-Fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other fluorinated purines and related compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated purines are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-(4-Fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Furfuryl Amino Purine: Another purine derivative with a furfuryl group instead of a fluorobenzyl group.
2-Fluoro- and 2-(Trifluoromethyl)Purines: These compounds have fluorine or trifluoromethyl groups at different positions on the purine ring.
Uniqueness
9-(4-Fluorobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the fluorine atom and the benzyl group, which can confer distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
213528-06-4 |
|---|---|
Molekularformel |
C12H10FN5 |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
9-[(4-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
InChI-Schlüssel |
WSFGAOJQQBTCHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



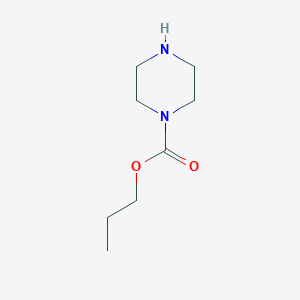

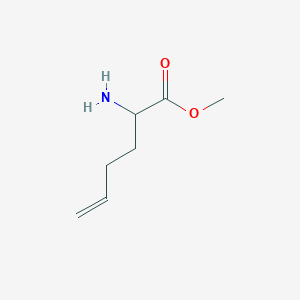
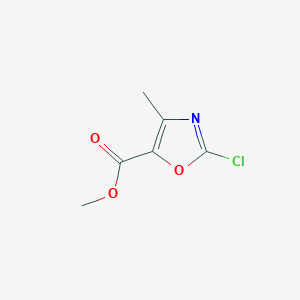
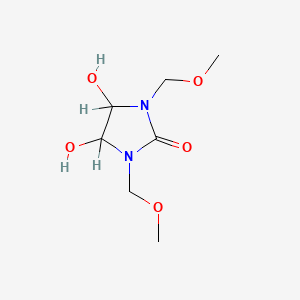



![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol](/img/structure/B8795731.png)


